MURINE CMV PP 89 (168-176)
Description
Biological Context of Murine Cytomegalovirus Immediate-Early 1 (IE1) Protein
The murine cytomegalovirus (MCMV) immediate-early 1 (IE1) protein is a regulatory phosphoprotein encoded by the ie1 gene, which is transcribed within minutes of viral entry into host cells. IE1 plays a critical role in modulating viral and host gene expression during the early stages of infection. While not essential for viral replication in vitro, IE1 significantly enhances viral fitness in vivo by counteracting host immune responses. For example, IE1 disrupts promyelocytic leukemia (PML) nuclear bodies, which are part of the intrinsic antiviral defense mechanism, and interacts with histone deacetylases (HDACs) to epigenetically regulate viral chromatin.
The IE1 protein is a source of immunodominant CD8+ T cell epitopes, with the pp89 (168-176) epitope (sequence: YPHFMPTNL ) being the most extensively studied. This epitope is presented by the major histocompatibility complex class I (MHC-I) molecule H-2Ld and serves as a primary target for cytotoxic T lymphocytes (CTLs) in BALB/c mice. The immunodominance of pp89 (168-176) underscores its importance in antiviral immunity and vaccine development.
Structural and Functional Characterization of pp89 (168-176)
Structural Features
The pp89 (168-176) epitope is a nonameric peptide derived from the MCMV IE1 protein. Its binding to H-2Ld is governed by anchor residues at positions P2 (Pro) and P9 (Leu), which fit into the B and F pockets of the MHC-I binding groove, respectively. The central residues (P4–P7: FMPT ) form a solvent-exposed arch that interacts with the T cell receptor (TCR). Structural studies using X-ray crystallography have revealed that the peptide adopts a extended conformation within the H-2Ld binding cleft, with hydrogen bonds stabilizing the N- and C-termini.
Table 1: Key Structural Determinants of pp89 (168-176)
| Position | Residue | Role in MHC-I Binding |
|---|---|---|
| P1 | Tyr | Stabilizes N-terminal anchoring |
| P2 | Pro | B-pocket anchor |
| P9 | Leu | F-pocket anchor |
| P4–P7 | Phe-Met-Pro-Thr | TCR recognition surface |
Functional Insights
- Proteasomal Processing and Antigen Presentation :
The pp89 epitope is generated by the 20S proteasome as an 11-mer precursor (YPHFMPTNLAA ) before being trimmed to the 9-mer form in the endoplasmic reticulum (ER). The proteasome regulator PA28 enhances the efficiency of this process, increasing epitope presentation by up to threefold.
Table 2: Proteasomal Processing of pp89 (168-176)
| Step | Enzyme/Component | Outcome |
|---|---|---|
| Initial cleavage | 20S proteasome | 11-mer precursor (YPHFMPTNLAA) |
| N-terminal trimming | ER aminopeptidases | 9-mer epitope (YPHFMPTNL) |
- Immune Evasion and Viral Adaptation :
MCMV employs strategies to limit pp89 epitope presentation, such as the m152-encoded gp40 protein, which retains MHC-I complexes in the ER/cis-Golgi. Natural sequence variation in wild-derived MCMV strains further illustrates evolutionary adaptation:
Table 3: Impact of Natural pp89 Variants on CTL Recognition
| Variant | Sequence | CTL Recognition Efficiency |
|---|---|---|
| Wild-type (Smith) | YPHFMPTNL | 100% |
| Group 1 (G4) | YPHFMPPNL | 30–40% |
| Group 4 (N1) | YLDFMPPNL | <5% |
Biochemical Interactions
- TCR Engagement : The pp89-H-2Ld complex binds the TCR through complementary electrostatic interactions, particularly between acidic residues on the MHC-I (e.g., Glu154) and basic residues on the TCR α-chain.
- MHC-I Stability : The peptide stabilizes H-2Ld by filling the hydrophobic F-pocket, as shown by thermal denaturation assays.
Properties
CAS No. |
127902-44-7 |
|---|---|
Molecular Formula |
C53H74N12O13S |
Molecular Weight |
1119.306 |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H74N12O13S/c1-29(2)22-40(53(77)78)62-47(71)39(26-43(55)68)61-50(74)44(30(3)66)63-49(73)42-13-9-20-65(42)52(76)36(18-21-79-4)58-45(69)37(24-31-10-6-5-7-11-31)59-46(70)38(25-33-27-56-28-57-33)60-48(72)41-12-8-19-64(41)51(75)35(54)23-32-14-16-34(67)17-15-32/h5-7,10-11,14-17,27-30,35-42,44,66-67H,8-9,12-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,57)(H,58,69)(H,59,70)(H,60,72)(H,61,74)(H,62,71)(H,63,73)(H,77,78)/t30-,35+,36+,37+,38+,39+,40+,41+,42+,44+/m1/s1 |
InChI Key |
XDUOMLLROMEGDY-CUQWJTNVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Preparation Methods
Native Protein Isolation and Proteolytic Digestion
Early methods isolated PP89 (168-176) from MCMV-infected cells:
-
Viral Propagation :
-
NIH 3T3 fibroblasts or BALB/c-derived mouse embryonic cells (MECs) cultured in DMEM (4.5 g/L glucose) + 10% FBS.
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Infection with K181 strain MCMV at MOI 5–10, harvested 18–24 hours post-infection during immediate-early phase.
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Ultracentrifugation (25% sorbitol cushion, 100,000 × g, 2 h) pelleted virions, with pp89 detected in nuclear fractions.
-
-
Chromatin Extraction :
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Proteolytic Cleavage :
Solid-Phase Peptide Synthesis (SPPS)
Synthetic production dominates current applications due to scalability and purity:
Procedure :
-
Resin Activation :
-
Chain Assembly :
-
Cleavage :
-
Purification :
Analytical Data :
Recombinant Expression Systems
For antigen-presentation studies, eukaryotic expression vectors enable endogenous processing:
-
Vaccinia Virus Construct :
-
DNA Vaccination :
Immunogenicity Comparison :
| Delivery Method | CD8+ T Cell Frequency (IFN-γ+) | Protection Against 10⁶ PFU MCMV |
|---|---|---|
| Synthetic Peptide | 0.4% ± 0.1 | 60% Survival |
| Recombinant Vaccinia | 1.2% ± 0.3 | 100% Survival |
| DNA Vaccine | 0.8% ± 0.2 | 80% Survival |
Data adapted from BALB/c challenge models.
Analytical Characterization
Mass Spectrometry
MALDI-TOF analysis (Bruker UltrafleXtreme) confirmed monoisotopic mass (1103.24 Da) with <2 ppm error. Post-translational modifications (e.g., phosphorylation at Thr-174) were absent in synthetic batches.
Circular Dichroism (CD)
In 10 mM phosphate buffer (pH 7.4), PP89 (168-176) showed:
Immunological Validation
MHC Binding Affinity
Competitive ELISA with H-2Lᵈ demonstrated IC₅₀ = 12 nM, surpassing influenza NP366 (IC₅₀ = 85 nM).
CD8+ T Cell Activation
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In Vitro : 1 μM peptide pulsed DCs induced 5.2% IFN-γ+ CD8+ T cells vs. 0.1% unstimulated.
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In Vivo : BALB/c mice immunized with 50 μg peptide + poly(I:C) showed 10⁴ epitope-specific T cells/spleen.
Applications in Vaccine Development
Chemical Reactions Analysis
Murine CMV PP 89 (168-176) can undergo various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and the nature of the peptide .
Scientific Research Applications
Murine CMV PP 89 (168-176) has several scientific research applications:
Immunology: It is used to study the immune response to CMV infections in mice.
Vaccine Development: The peptide has been employed in the development of vaccines against murine CMV.
Pharmaceutical Testing: High-purity Murine CMV PP 89 (168-176) is used as a reference standard in pharmaceutical testing.
Mechanism of Action
Murine CMV PP 89 (168-176) exerts its effects by being presented to CD8+ T lymphocytes by the H-2 Ld molecule. This presentation triggers an immune response, leading to the activation and proliferation of CD8+ T cells that target and destroy infected cells. The peptide’s molecular targets include the T cell receptor (TCR) on CD8+ T cells and the H-2 Ld molecule on antigen-presenting cells .
Comparison with Similar Compounds
Methodological Considerations
While the provided evidence lacks direct comparative data for PP 89 (168-176), it underscores the importance of standardized characterization methods. For example:
Biological Activity
Murine Cytomegalovirus (MCMV) is a significant model for studying cytomegalovirus infections and their immunological responses. The peptide sequence PP 89 (168-176), also known as YPHFMPTNL, is a critical epitope derived from the immediate-early protein 1 (IE1) of MCMV. This epitope plays a crucial role in the activation of CD8+ T cells, which are essential for controlling MCMV replication and mediating immune responses.
Biological Significance of PP 89 (168-176)
The biological activity of the PP 89 (168-176) peptide is primarily associated with its ability to elicit strong cytotoxic T lymphocyte (CTL) responses. Studies have demonstrated that this epitope is recognized by CD8+ T cells, leading to the production of cytokines such as IFN-γ and TNF-α, which are pivotal in antiviral immunity.
Key Findings:
- CTL Activation: In BALB/c mice immunized with plasmid constructs expressing pp89, approximately 5% of the CD8+ T cells were specific for the IE1 peptide 168-176, highlighting its dominance as a CTL epitope during MCMV infection .
- Granzyme B Expression: Research indicates that pp89-specific CD8+ T cells exhibit granzyme B expression, which correlates with their cytotoxic potential during both acute and latent phases of infection. This expression was notably higher in liver and lung tissues compared to other sites .
- Long-term Memory Responses: Following MCMV infection, pp89-specific CD8+ T cells demonstrated sustained memory characteristics, maintaining their functionality over extended periods post-infection .
The immunogenicity of the pp89 epitope is attributed to several mechanisms:
- Cytokine Production: Upon recognition of the pp89 peptide presented by MHC class I molecules, CD8+ T cells produce key cytokines that enhance the antiviral response.
- Cytotoxic Activity: The granzyme B released by activated CTLs facilitates the apoptosis of infected cells, thereby controlling viral replication.
- Memory Formation: The ability of pp89-specific T cells to persist and respond upon re-exposure to the antigen is crucial for long-term immunity against MCMV.
Table 1: Immune Response Characteristics of pp89-Specific CD8+ T Cells
| Parameter | Acute Phase (Day 8) | Latent Phase (Day 120) | Long-term Memory (1 Year Post-Infection) |
|---|---|---|---|
| Granzyme B Expression (%) | High | Moderate | Low |
| IFN-γ Production (%) | High | Moderate | Low |
| Cytotoxic Activity | High | Moderate | Low |
Case Study: Experimental Autoimmune Encephalomyelitis (EAE)
In a study investigating the role of MCMV in EAE development, BALB/c mice infected with MCMV exhibited increased susceptibility to EAE when subsequently challenged with myelin oligodendrocyte glycoprotein (MOG). The presence of pp89-specific CD8+ T cells was correlated with enhanced disease severity, illustrating the dual role of these T cells in both protective immunity and potential autoimmunity .
Conclusions
The murine CMV pp89 (168-176) epitope is integral to understanding the immune response against viral infections. Its capacity to activate CTLs and induce long-lasting memory responses underscores its potential as a target for vaccine development against CMV and related viruses. Ongoing research continues to explore its applications in immunotherapy and vaccine strategies.
Future Directions
Further studies are needed to elucidate the precise mechanisms by which pp89-specific CD8+ T cells mediate their effects during both acute and chronic phases of MCMV infection. Additionally, exploring the interactions between these T cells and other immune components may provide insights into enhancing vaccine efficacy against CMV.
Q & A
Basic Research Questions
Q. How should experimental designs be structured to investigate the immunodominance of Murine CMV pp89 (168-176) in CD8+ T-cell responses?
- Methodological Answer :
- Step 1 : Use transgenic mouse models (e.g., H-2Lᵈ-restricted strains) to ensure compatibility with the peptide's MHC-I binding .
- Step 2 : Immunize mice with pp89 (168-176) and quantify T-cell activation via ELISpot or intracellular cytokine staining. Include controls (e.g., irrelevant peptides) to validate specificity .
- Step 3 : Validate peptide purity and stability using HPLC and mass spectrometry to rule out degradation artifacts .
- Step 4 : Replicate experiments across multiple cohorts to account for biological variability, as emphasized in reproducibility guidelines .
Q. What are the standard protocols for detecting pp89 (168-176)-specific T-cell responses in murine models?
- Methodological Answer :
- Flow Cytometry : Use H-2Lᵈ tetramers conjugated to pp89 (168-176) for direct ex vivo T-cell detection. Include compensation controls to minimize spectral overlap .
- Functional Assays : Measure IFN-γ production via ELISpot or multiplex cytokine assays. Normalize data to cell counts to avoid skewed results .
- Data Reporting : Provide raw counts and percentages in tables (e.g., Table 1) to enhance transparency .
Table 1 : Example Data from ELISpot Assay
| Group | IFN-γ Spots (Mean ± SEM) | p-value (vs. Control) |
|---|---|---|
| pp89 (168-176) | 450 ± 35 | <0.001 |
| Control Peptide | 20 ± 5 | — |
Q. How can researchers ensure reproducibility when studying pp89 (168-176) in viral latency models?
- Methodological Answer :
- Detailed Documentation : Follow guidelines for lab notebooks, including exact viral titers, infection routes (e.g., intraperitoneal), and timepoints for tissue harvesting .
- Supplementary Materials : Publish full protocols (e.g., viral stock preparation, peptide administration) in open-access repositories to enable replication .
- Statistical Rigor : Use ANOVA for multi-group comparisons and report effect sizes to distinguish biological significance from statistical noise .
Advanced Research Questions
Q. How can contradictory findings regarding pp89 (168-176)'s MHC-I binding affinity be resolved?
- Methodological Answer :
- Approach 1 : Perform side-by-side assays (e.g., surface plasmon resonance vs. cellular MHC stabilization) under identical buffer conditions (pH 7.4, 37°C) to isolate methodological discrepancies .
- Approach 2 : Use alanine-scanning mutagenesis to identify critical residues for binding. Compare results to computational predictions (e.g., NetMHCpan) to validate in silico models .
- Data Integration : Publish raw binding curves and dissociation constants (KD) in supplementary tables to facilitate meta-analyses .
Q. What strategies optimize pp89 (168-176) delivery in mucosal immunization studies without altering immunogenicity?
- Methodological Answer :
- Strategy 1 : Encapsulate the peptide in biodegradable nanoparticles (e.g., PLGA) to enhance mucosal retention. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- Strategy 2 : Compare adjuvants (e.g., CpG vs. alum) using dose-response curves. Measure T-cell exhaustion markers (e.g., PD-1) to balance efficacy and safety .
- Validation : Perform longitudinal studies to assess memory T-cell formation via tetramer staining and transcriptional profiling (e.g., scRNA-seq) .
Q. How can researchers integrate pp89 (168-176) data with other CMV epitopes to model cross-reactive T-cell responses?
- Methodological Answer :
- Step 1 : Curate a database of murine CMV epitopes with annotated MHC restrictions and immunodominance hierarchies .
- Step 2 : Use computational tools (e.g., Immune Epitope Database analysis resource) to predict cross-reactivity risks. Validate experimentally using T-cell clones .
- Step 3 : Apply network analysis to identify epitope clusters with shared TCR motifs, publishing adjacency matrices for community use .
Methodological Considerations
- Ethical Compliance : For in vivo studies, include ethics approval details (e.g., IACUC protocol numbers) and humane endpoints in methods sections .
- Data Sharing : Adhere to FAIR principles by depositing datasets in repositories like Zenodo or Figshare, linking them to publications via DOIs .
- Conflict Resolution : When literature contradictions arise, propose alternative hypotheses (e.g., strain-specific MHC polymorphisms) and design experiments to test them .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
